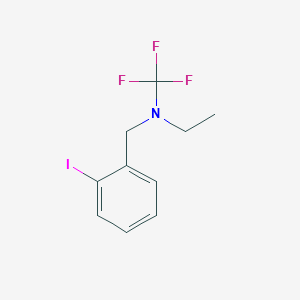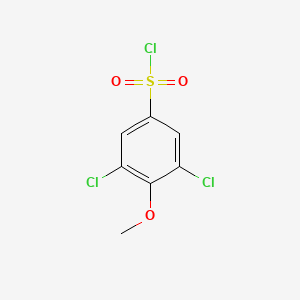
3,5-Dichloro-4-methoxybenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H5Cl3O3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a methoxy group at the 4 position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
The synthesis of 3,5-Dichloro-4-methoxybenzenesulfonyl chloride typically involves the chlorination of 4-methoxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure the selective chlorination at the desired positions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
3,5-Dichloro-4-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols. Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and organic bases like triethylamine.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used under specific conditions.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4-methoxybenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the modification of biomolecules, such as the sulfonation of proteins and peptides, which can alter their properties and functions.
Medicine: It is involved in the synthesis of certain drugs and active pharmaceutical ingredients (APIs). Its derivatives may possess biological activity and are studied for potential therapeutic applications.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-methoxybenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or other derivatives, depending on the nucleophile involved. The molecular targets and pathways are specific to the reactions it undergoes and the context in which it is used.
Vergleich Mit ähnlichen Verbindungen
3,5-Dichloro-4-methoxybenzenesulfonyl chloride can be compared with other similar compounds such as:
4-Methoxybenzenesulfonyl chloride: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
3,4-Dichlorobenzenesulfonyl chloride: Has chlorine atoms at different positions, which can affect its reactivity and the types of reactions it undergoes.
3,5-Dichlorobenzenesulfonyl chloride: Similar structure but lacks the methoxy group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C7H5Cl3O3S |
|---|---|
Molekulargewicht |
275.5 g/mol |
IUPAC-Name |
3,5-dichloro-4-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl3O3S/c1-13-7-5(8)2-4(3-6(7)9)14(10,11)12/h2-3H,1H3 |
InChI-Schlüssel |
ASOJFVCQXARGQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


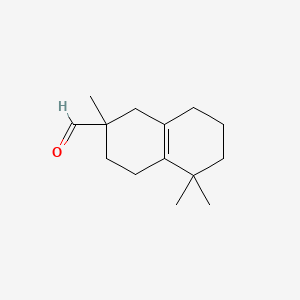
![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)

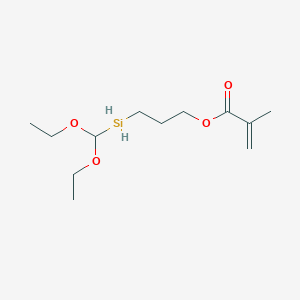
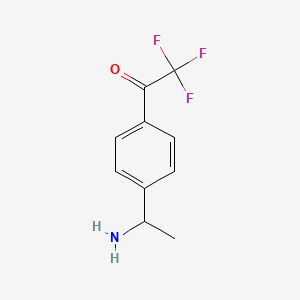
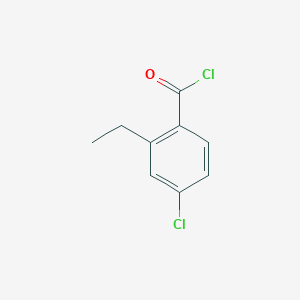
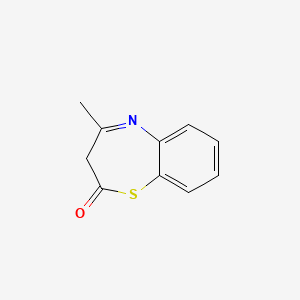
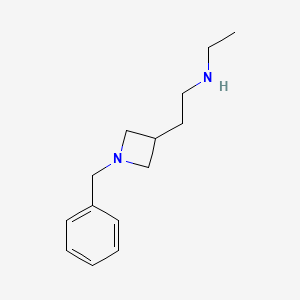
![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)

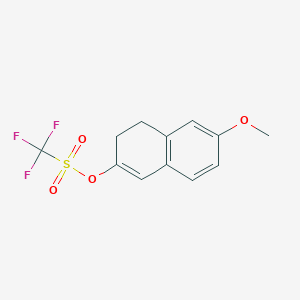
![2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)

